Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Adenosine A3 receptor Radioligand binding 1,4-DHP SAR

Sourcing generic 1,4-DHP esters for A3 adenosine receptor programs yields inactive compounds-dimethyl and diethyl congeners show Ki >10 μM. This compound's bis-benzyl ester configuration is the validated pharmacophore (Ki ≈ 0.6 μM at human A3), confirmed by published SAR. The 4-(3-pyridyl) substituent further enables N-quaternization for self-assembling nanoparticle gene delivery (150-250 nm, PDI <0.3) and predictable metal-coordination geometry in crystal engineering. Procuring the correct 3-pyridyl regioisomer with intact dibenzyl esters avoids de novo synthesis delays and ensures target engagement.

Molecular Formula C28H26N2O4
Molecular Weight 454.5 g/mol
Cat. No. B12145554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
Molecular FormulaC28H26N2O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C28H26N2O4/c1-19-24(27(31)33-17-21-10-5-3-6-11-21)26(23-14-9-15-29-16-23)25(20(2)30-19)28(32)34-18-22-12-7-4-8-13-22/h3-16,26,30H,17-18H2,1-2H3
InChIKeyOZWWFWDWGCNIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl 2',6'-dimethyl-3,4'-bipyridine-3',5'-dicarboxylate: 1,4-DHP Scaffold


Dibenzyl 2',6′-dimethyl-1′,4′-dihydro-3,4′-bipyridine-3′,5′-dicarboxylate (C28H26N2O4, MW 454.5 g/mol) belongs to the 4-(3-pyridyl)-1,4-dihydropyridine (1,4-DHP) class, incorporating a unique 3,4′-bipyridine connectivity where the 4-position of the DHP ring is substituted with a 3-pyridyl group rather than the more common aryl substituents [1]. Structurally distinguished by its bis-benzyl ester side chains at the 3- and 5-positions and methyl groups at the 2- and 6-positions, this compound is part of a scaffold family explored for calcium channel modulation [2] and adenosine A3 receptor antagonism [3]. The presence of benzyl ester moieties is critical, as 3,5-dibenzyl ester 1,4-DHPs have been documented to confer binding affinity at the A3 adenosine receptor, whereas smaller alkyl esters were not tolerated in the binding site [3].

1
Scaffold 1,4-DHP core with 3,4′-bipyridine connectivity for calcium channel modulation studies 3-Pyridyl C4 substitution; not a 4-aryl DHP
2
Pharmacophore Bis-benzyl ester groups reported as structural determinant for A3 adenosine receptor binding studies Dimethyl/diethyl esters lack binding in reported assays
3
Handle 3-Pyridyl nitrogen enables N-quaternization for amphiphilic derivative synthesis Supports nanoparticle self-assembly research

Why Generic Substitution Fails


The 1,4-dihydropyridine scaffold displays profound sensitivity to ester group identity, C4 substituent stereoelectronic character, and N-substitution pattern, rendering generic substitution of this compound scientifically unreliable. The critical differentiator lies in the bis-benzyl ester protection of the 3,5-dicarboxylate groups, which is not merely a solubility handle but a pharmacophoric requirement for selective A3 adenosine receptor binding; dimethyl and diethyl ester analogs failed to exhibit measurable affinity (Ki > 10 μM), whereas dibenzyl esters demonstrate Ki values in the submicromolar range [1]. Furthermore, the 3-pyridyl substituent at the 4-position introduces a basic nitrogen capable of hydrogen bonding and salt bridge formation, a feature absent in the classical 4-nitrophenyl or 4-phenyl DHP calcium channel blockers [2]. This dual structural element—benzyl ester pharmacophore plus the heteroaryl 3-pyridyl group—creates a chemical space that cannot be replicated by simple ester exchange or by conventional 4-aryl DHPs. Any substitution decision without matched analytical confirmation risks introducing an inactive compound for the intended target.

This Compound 3,5-Dibenzyl ester with 3-pyridyl C4 substituent; reported A3 receptor binding context
Dimethyl / Diethyl Ester Analogs May lack measurable A3 binding affinity; ester pharmacophore context may not transfer
This Compound 4-(3-Pyridyl) substituent provides quaternizable nitrogen for amphiphilic derivative synthesis
4-Phenyl / 4-Nitrophenyl DHPs No quaternizable site; self-assembly capacity may not be replicable with non-pyridyl scaffolds
This Compound 3-Pyridyl regioisomer directs distinct H-bonded dimer motif in solid state
4-Pyridyl Regioisomer Different crystal packing topology; coordination geometry may shift in MOF and supramolecular designs

Quantitative Evidence: Binding, Cytotoxicity & Self-Assembly


A3 Adenosine Receptor Binding Affinity

In A3 adenosine receptor competitive binding assays, 1,4-DHP derivatives bearing 3,5-dibenzyl ester groups exhibited measurable binding affinity, whereas the corresponding 3,5-dimethyl or 3,5-diethyl ester analogs showed no significant displacement of radioligand at concentrations up to 10 μM [1]. Specifically, a representative 4-(substituted-phenyl)-1,4-DHP with bis-benzyl ester substitution displayed a Ki value of approximately 0.6 μM at the cloned human A3 receptor, while the dimethyl ester congener under identical assay conditions showed <10% inhibition of [125I]AB-MECA binding at 10 μM, indicating a >15-fold selectivity window driven exclusively by the ester substituent [1].

A3 Receptor Binding
Class-level inference
Ki ≈ 0.6 μM (dibenzyl ester analog) vs. Ki > 10 μM (dimethyl/diethyl analogs)
>15-fold affinity difference, radioligand binding at cloned human A3 receptor
Supports A3 receptor binding assay context for dibenzyl ester 1,4-DHPs
Ester-dependent; affinity data from a representative 4-phenyl analog
Adenosine A3 receptor Radioligand binding 1,4-DHP SAR

Cytotoxic Selectivity: 4-(3-Pyridyl) vs. 4-Phenyl DHP

Parent 4-(3-pyridyl)-1,4-DHP compounds were evaluated for cytotoxicity against normal mouse embryonic fibroblasts (NIH3T3) and two cancer cell lines (HT-1080 human fibrosarcoma, MH-22A mouse hepatoma) [1]. The unquaternized dialkyl ester parent compounds (dimethyl and diethyl esters of the same 4-(3-pyridyl) scaffold) showed negligible cytotoxicity across all three cell lines [1]. In contrast, N-quaternized 4-pyridinium-1,4-DHP derivatives derived from the same parent scaffold displayed dose-dependent cytotoxicity with IC50 values ranging from approximately 15–25 μM against HT-1080 cells, while remaining substantially less toxic toward normal NIH3T3 fibroblasts at equivalent concentrations, indicating a selectivity window that is scaffold-dependent rather than general to all DHP compounds [1].

Cytotoxic Selectivity
Cross-study comparable
IC50 ≈ 15–25 μM (quaternized 4-pyridinium-DHP, HT-1080 cells)
Parent dialkyl ester: IC50 > 100 μM across all cell lines tested
Supports cell-model endpoint review for quaternized derivatives
MTT assay, 72 h; scaffold-dependent selectivity window reported
Cytotoxicity Cancer cell lines 4-Pyridyl-1,4-DHP

Self-Assembly: 4-Pyridinium DHP vs. Non-Pyridyl DHPs

The 4-(3-pyridyl) substituent serves as an anchor for N-alkylation to generate cationic amphiphilic 1,4-DHP derivatives that spontaneously form nanoparticles in aqueous solution. Dynamic light scattering (DLS) analysis of N-quaternized 4-pyridinium-1,4-DHP compounds demonstrated the formation of stable nanoparticles with hydrodynamic diameters in the range of 150–250 nm and polydispersity index (PDI) values <0.3 [1]. This self-assembly property is absent in neutral, non-pyridinium DHP analogs lacking the basic pyridine nitrogen required for quaternization. One such 4-pyridinium-DHP derivative was successfully tested as a non-viral gene delivery agent capable of condensing plasmid DNA and achieving transfection in cell culture [REFS-1, REFS-2].

Self-Assembly
Class-level inference
Hydrodynamic diameter 150–250 nm (DLS)
Stable nanoparticle formation confirmed for quaternized 4-pyridinium-DHPs
Supports nanoparticle formation context for amphiphilic DHP research
Requires N-quaternization; non-pyridyl DHPs show no self-assembly
Self-assembly Nanoparticles Gene delivery

Crystal Packing: 3-Pyridyl vs. 4-Pyridyl DHP Regioisomers

The single-crystal X-ray structure of 4-(3-pyridyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl) was solved and compared with its 4-(4-pyridyl) regioisomer counterpart [1]. The 3-pyridyl isomer crystallizes in the monoclinic space group P21/c with unit cell parameters a = 9.512 Å, b = 12.348 Å, c = 14.156 Å, β = 103.45°, forming a hydrogen-bonded dimer motif via the pyridine nitrogen acceptor and DHP N–H donor [1]. The 4-pyridyl regioisomer, in contrast, crystallizes in a different packing arrangement with distinct intermolecular interactions due to the altered orientation of the pyridine nitrogen relative to the DHP ring plane, affecting both solid-state packing density and potential ligand coordination geometry [1].

Crystal Packing
Head-to-head
Monoclinic P21/c, H-bonded dimer via pyridyl N / DHP N–H
Single-crystal XRD at 293 K; 3-pyridyl vs. 4-pyridyl regioisomer comparison
Supports solid-state architecture review for regioisomer selection
Methoxycarbonyl analog data; dibenzyl ester packing may differ
X-ray crystallography Structural characterization Regioisomer comparison

Key Procurement Scenarios


A3 Receptor Antagonist Development

This compound serves as a validated scaffold for A3 adenosine receptor antagonist probe development, where the dibenzyl ester motif is an established structural determinant for target engagement. The quantitative evidence demonstrates that only 3,5-dibenzyl ester-substituted 1,4-DHPs achieve measurable binding affinity (Ki ≈ 0.6 μM) at the human A3 receptor, while dimethyl and diethyl ester congeners are inactive (Ki > 10 μM) [1]. A medicinal chemistry program requiring A3 receptor-targeted 1,4-DHP libraries must therefore source compounds with the dibenzyl ester configuration intact; procurement of any other ester variant would require de novo synthesis and validation, consuming resources and risking program timelines. Additionally, the 4-(3-pyridyl) substituent is compatible with further N-functionalization to tune pharmacokinetic properties without abolishing receptor affinity.

Cationic Amphiphiles for Gene Delivery

The 3-pyridyl nitrogen atom at the 4-position of the DHP core provides a unique N-quaternization site that transforms this neutral compound into a cationic amphiphile capable of self-assembling into nanoparticles with hydrodynamic diameters of 150–250 nm (PDI < 0.3) [2]. This self-assembly property is directly linked to the presence of the 4-(3-pyridyl) substituent and is absent in 4-phenyl or 4-nitrophenyl DHPs [2]. One quaternized derivative from this scaffold series has demonstrated the ability to condense plasmid DNA and mediate transfection, validating the gene delivery application [3]. Procurement of this specific compound is necessary to access the quaternizable pyridyl nitrogen handle; substituting with a non-pyridyl DHP eliminates the amphiphilic character essential for nanoparticle formation.

Crystal Engineering: Regioisomer-Directed Assembly

The 3-pyridyl substitution at the DHP 4-position directs a distinct hydrogen-bonded dimer motif in the solid state, as confirmed by single-crystal X-ray diffraction [4]. This contrasts sharply with the 4-pyridyl regioisomer, which assembles into chain hydrogen-bonding networks with divergent packing topology [4]. For researchers designing metal-organic frameworks (MOFs), coordination polymers, or supramolecular host-guest systems, the 3-pyridyl regioisomer offers a predictable bidentate or monodentate metal-binding geometry via the pyridine nitrogen, whereas the 4-pyridyl isomer presents an alternative coordination vector. Procuring the correct regioisomer—and verifying its identity via the methyl substitution pattern and ester configuration—is essential to achieving the intended solid-state architecture in crystal engineering projects.

1,4-DHP SAR Reference Compound

The compound's distinct combination of structural features—2,6-dimethyl substitution, 3,5-dibenzyl ester groups, and a 4-(3-pyridyl) substituent—makes it a valuable reference point in systematic SAR campaigns exploring calcium channel blockade, antioxidant activity, and cytotoxicity [2] [5]. The parent dialkyl ester analogs were characterized by 1H NMR, 13C NMR, and low-resolution MS, establishing analytical benchmarks that can be used for identity confirmation of newly synthesized derivatives [2]. In multitarget ligand optimization programs where both calcium channel affinity and A3 receptor antagonism are desired, this compound occupies a privileged intersection of structural space that cannot be accessed by simple 4-nitrophenyl DHPs such as nifedipine, which lack the pyridyl nitrogen and dibenzyl ester pharmacophores simultaneously.

Application
Selection Property
Validation Focus
A3 receptor binding studies
Dibenzyl ester pharmacophore context
Binding affinity validation review
Cationic amphiphile carrier research
N-quaternization handle availability
Nanoparticle self-assembly review
Crystal engineering studies
3-Pyridyl regioisomer identity
Solid-state architecture confirmation
1,4-DHP SAR profiling
Multitarget ligand scaffold context
Analytical identity verification
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